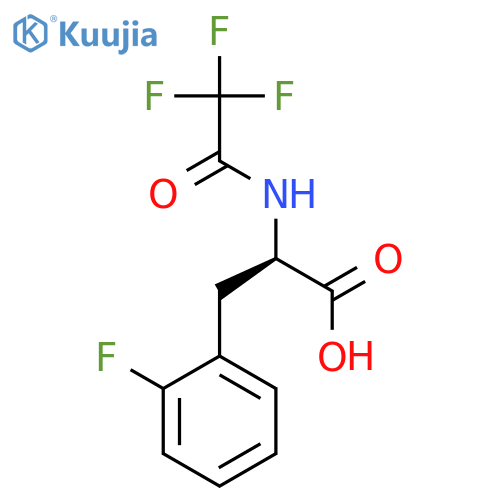Cas no 69078-49-5 (D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-)

69078-49-5 structure
商品名:D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- 化学的及び物理的性質
名前と識別子
-
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- (2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
- 69078-49-5
- EN300-28285465
-
- インチ: InChI=1S/C11H9F4NO3/c12-7-4-2-1-3-6(7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m1/s1
- InChIKey: GECHDGGPINJYTJ-MRVPVSSYSA-N
計算された属性
- せいみつぶんしりょう: 279.05185580Da
- どういたいしつりょう: 279.05185580Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 66.4Ų
D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28285465-0.05g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 0.05g |
$563.0 | 2023-05-24 | ||
| Enamine | EN300-28285465-5.0g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 5g |
$1945.0 | 2023-05-24 | ||
| Enamine | EN300-28285465-10.0g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 10g |
$2884.0 | 2023-05-24 | ||
| Enamine | EN300-28285465-1.0g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 1g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-28285465-0.1g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 0.1g |
$591.0 | 2023-05-24 | ||
| Enamine | EN300-28285465-0.25g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 0.25g |
$617.0 | 2023-05-24 | ||
| Enamine | EN300-28285465-2.5g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 2.5g |
$1315.0 | 2023-05-24 | ||
| Enamine | EN300-28285465-0.5g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 0.5g |
$645.0 | 2023-05-24 |
D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
69078-49-5 (D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
